molecular formula C10H15O3P B193175 (4-Phenylbutyl)phosphonic acid CAS No. 46348-61-2

(4-Phenylbutyl)phosphonic acid

Cat. No. B193175
CAS RN: 46348-61-2
M. Wt: 214.2 g/mol
InChI Key: PJOFGDOSMWTOOQ-UHFFFAOYSA-N
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Description

4-Phenylbutylphosphonic acid is a chemical compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This compound is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .


Synthesis Analysis

Phosphonic acids, including 4-Phenylbutylphosphonic acid, can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular formula of 4-Phenylbutylphosphonic acid is C10H15O3P . It has a molecular weight of 214.19800 .


Chemical Reactions Analysis

4-Phenylbutylphosphonic acid, like other phosphonic acids, is involved in various chemical reactions. Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions .


Physical And Chemical Properties Analysis

4-Phenylbutylphosphonic acid has a molecular weight of 214.20 g/mol . The exact mass and monoisotopic mass are 214.07588133 g/mol .

Scientific Research Applications

  • Polymeric Electrolyte Membranes for Fuel Cells : Fluorinated poly(aryl ether) containing a phosphonic acid derivative shows excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. These characteristics make it a candidate for polymeric electrolyte membranes in fuel cell applications (Liu et al., 2006).

  • Bioactive Properties and Medical Applications : Phosphonic acids have been used for their bioactive properties (as drugs or pro-drugs), for bone targeting, in the design of supramolecular or hybrid materials, functionalization of surfaces, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).

  • Selective Enrichment of Uranium(VI) : Phosphonate-derivatized polystyrene–divinylbenzene-based resins show high sorption capacity and selectivity for uranium(VI), making them suitable for extraction and enrichment applications (Merdivan et al., 1999).

  • Synthesis of Metal Bisphosphonates : Bisphosphonic acid and its derivatives are used as precursors in the synthesis of metal bisphosphonates, which have applications in various fields including chemistry and physics (Gómez-Alcántara et al., 2004).

  • Antibodies Against Organophosphorus Pesticides : Phosphonic acid is used as a generic hapten in generating broad specificity antibodies against a group of organophosphorus pesticides (Alcocer et al., 2000).

  • Proton-Conducting Membranes in Fuel Cells : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] are potential candidates for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).

  • Controlling Surface/Interface Properties in Material Synthesis : Phosphonic acids are used for controlling surface and interface properties in hybrid or composite materials, electronic devices, and in the synthesis of nanomaterials (Guerrero et al., 2013).

  • Synthesis and Characterization of Microporous Aluminum Bisphosphonates : Bisphosphonates of trivalent elements have been prepared under different synthetic conditions to induce microporosity. These materials have applications in areas requiring specific surface and acid properties (Gómez-Alcántara et al., 2006).

Safety And Hazards

When handling 4-Phenylbutylphosphonic acid, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

The future development directions of bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode, are suggested . This field combines the advantages of biocatalysis and electrocatalysis, allowing it to provide an excellent opportunity for sustainable green chemistry .

properties

IUPAC Name

4-phenylbutylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOFGDOSMWTOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546771
Record name (4-Phenylbutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylbutyl)phosphonic acid

CAS RN

46348-61-2
Record name (4-Phenylbutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of diethyl (4-phenylbutyl)phosphonate (3.5 g, 13.0 mmole) and 6N HCl (45 ml) was refluxed under argon for 16 hours. The cooled reaction mixture was extracted with EtOAc. The organic phase was washed with saturated NaCl, dried (MgSO4), and evaporated. The crude product (2.3 g) was recrystallized from diisopropyl ether to give pure (4-phenylbutyl)phosphonic acid (1.7 g, 61%) as white needles, m.p. 92°-93° C.
Name
diethyl (4-phenylbutyl)phosphonate
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Phenylbutylphosphonous acid (47.19 gm, 0.238 mole) was dissolved in acetone (250 ml) and diluted with water (50 ml). Sodium hydroxide solution (9.5 gm, 0.238 mole) in water (50 ml) was added to it to get pH=7.0. The reaction mixture was cooled to 20° C. and potassium permanganate solution (22.5 gm, 0.142 mole) in water (250 ml) was added to it with stirring and maintaining the temperature around 20°-2 ° C. After the addition (15 minutes), the reaction mixture was stirred for 15 minutes at room temperature, acidified to pH 0 using concentrated HCl acid and saturated sodium bisulphite solution was added to it to get a white cloudy precipitate. Standard extractive workup using ethyl acetate followed by crystallization from ethyl acetate/hexane produced the title compound in 87% (44.16 gm) yield, m.p. 93° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
47.19 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
22.5 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A mixture of 5.4 g (20 mmol) of diethyl 4-phenylbutylphosphonate (Compound 11, synthesized exactly by the same method described in Example 5) and 14 g of 37% hydrochloric acid was refluxed for five hours. The excess of acid was removed under vacuum leaving an oil that slowly solidified Recrystallization from an ethanol:petroleum ether (40:60) mixture gave 1.7 g (8 mmol) of white crystals.
Name
diethyl 4-phenylbutylphosphonate
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DS Karanewsky, MC Badia - Tetrahedron letters, 1986 - Elsevier
… Table 1 illustrates the generality of this method with respect to the alcohol component for a series of esters ga-f of 4-phenylbutyl phosphonic acid. This procedure works well even with …
Number of citations: 64 www.sciencedirect.com
B Parvatamma, TN Rao, TB Patrudu… - Asian Journal of …, 2017 - indianjournals.com
A simple and inexpensive method was developed with high performance liquid chromatography with PDA detection for determination of Fosinopril Sodium and its related impurities. …
Number of citations: 6 www.indianjournals.com
YJ Seo, J Kim, HK Lee - The Journal of Organic Chemistry, 2015 - ACS Publications
Dynamic kinetic resolution driven, asymmetric transfer hydrogenation of 4-substituted cyclic sulfamidate imine-5-phosphonates produces the corresponding cyclic sulfamidate-5-…
Number of citations: 17 pubs.acs.org
GM Ksander, M Erion, AM Yuan… - Journal of medicinal …, 1994 - ACS Publications
A variety of compounds were prepared to determine whether dual angiotensin converting enzyme (ACE)/thromboxane synthase (TxS) inhibition could be obtained in the same molecule…
Number of citations: 25 pubs.acs.org
OFSISAPR BLIEM - 1988 - ismar.org
tionally, our Ca. No. 545-PPT tube carri, es the most exacting t0lerances ever offend. Where limited 1 solubility of the sam1 le is a problem, our Ultra-,; hin-Walled NMR tu es provide …
Number of citations: 2 www.ismar.org
B Parvatamma, TN Rao… - Asian Journal …, 2017 - Athena Information Solutions Pvt. Ltd …
Number of citations: 0

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